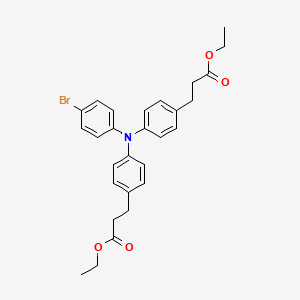
Diethyl 3,3'(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate is an organic compound characterized by its complex structure, which includes a bromophenyl group and a phenylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate typically involves a multi-step process. One common method includes the reaction of 4-bromophenylamine with 4,4’-dihydroxybiphenyl under specific conditions to form the intermediate compound. This intermediate is then reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
科学的研究の応用
Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.
類似化合物との比較
Similar Compounds
- Dimethyl 4,4’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))bis(oxy)dibutyrate
- 4,4’-[1,4-phenylene-bis(azanediyl)]dipent-3-en-2-one
- 4,4’-(((2,2-Dimethylpropane-1,3-Diyl)Bis(Azanediyl)Bis(Methylene)Bis(2-Methoxyphenol)
Uniqueness
Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate is unique due to its specific structural features, such as the bromophenyl group and the phenylene bridge, which confer distinct chemical and physical properties. These features make it particularly suitable for applications requiring specific reactivity and stability profiles.
特性
分子式 |
C28H30BrNO4 |
|---|---|
分子量 |
524.4 g/mol |
IUPAC名 |
ethyl 3-[4-[N-(4-bromophenyl)-4-(3-ethoxy-3-oxopropyl)anilino]phenyl]propanoate |
InChI |
InChI=1S/C28H30BrNO4/c1-3-33-27(31)19-9-21-5-13-24(14-6-21)30(26-17-11-23(29)12-18-26)25-15-7-22(8-16-25)10-20-28(32)34-4-2/h5-8,11-18H,3-4,9-10,19-20H2,1-2H3 |
InChIキー |
JUDJVSPNIYQZEE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCC(=O)OCC)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)
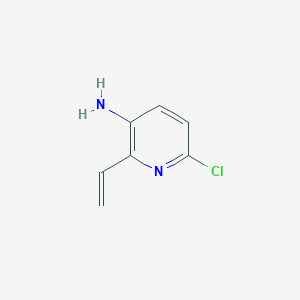

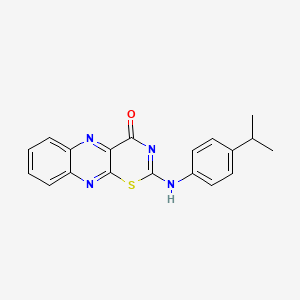

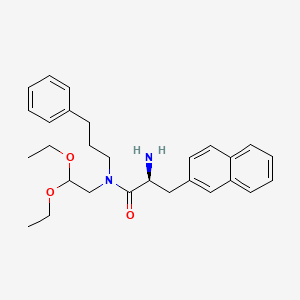
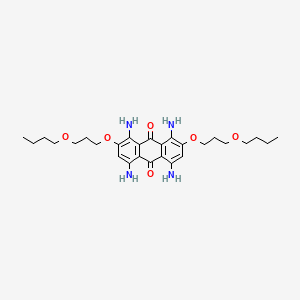
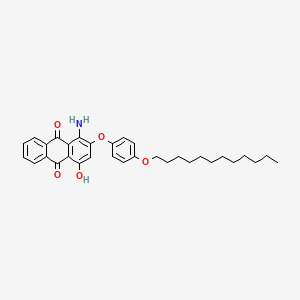
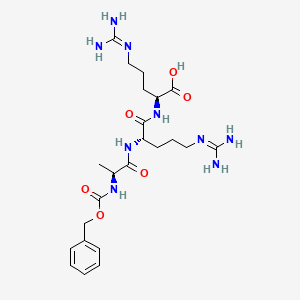

![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)
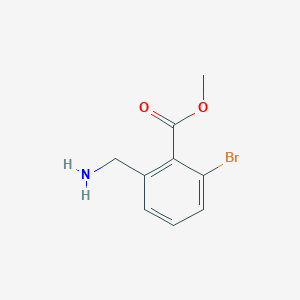
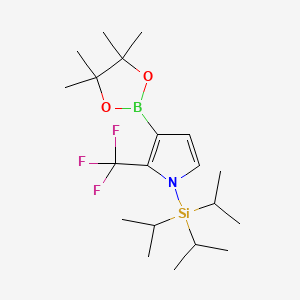
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)
